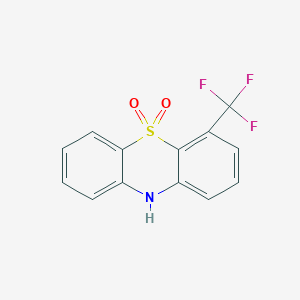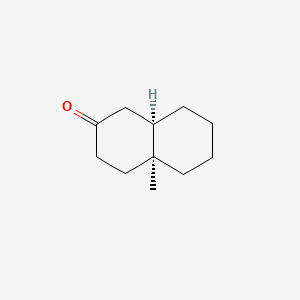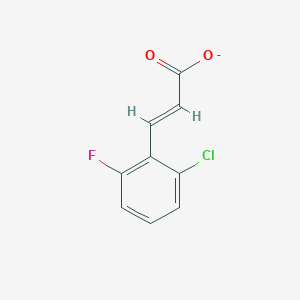
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride . The reaction is usually carried out under photoredox catalysis conditions, using visible light to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its structural similarity to other phenothiazines.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and bind to specific receptors. In the context of its potential antipsychotic activity, the compound may act on dopamine receptors in the brain, similar to other phenothiazines .
Comparación Con Compuestos Similares
Similar Compounds
Fluphenazine: A phenothiazine derivative used as an antipsychotic agent.
Chlorpromazine: Another phenothiazine with antipsychotic properties.
Trifluoromethylphenol: A compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of both the phenothiazine core and the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other phenothiazines.
Propiedades
Número CAS |
517-29-3 |
|---|---|
Fórmula molecular |
C13H8F3NO2S |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-6-10-12(8)20(18,19)11-7-2-1-5-9(11)17-10/h1-7,17H |
Clave InChI |
BORVKEOBBJHYQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=CC=CC(=C3S2(=O)=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)


![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
